8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a nitro-substituted seven-membered heterocycle belonging to the 1,4-benzoxazepine class, characterized by a benzene ring fused to an oxazepine ring bearing a nitro group at the 8-position. The 1,4-benzoxazepine scaffold is recognized as a privileged structure in medicinal chemistry, serving as an N-acetyl-lysine mimetic in epigenetic probe development and as a core motif in numerous CNS-active agents.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 1085728-28-4
Cat. No. B3417535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
CAS1085728-28-4
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESC1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O3/c12-11(13)8-2-1-7-6-10-3-4-14-9(7)5-8/h1-2,5,10H,3-4,6H2
InChIKeyBZBLNIGJHJCHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1085728-28-4): Core Structural and Class Profile for Procurement Decisions


8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a nitro-substituted seven-membered heterocycle belonging to the 1,4-benzoxazepine class, characterized by a benzene ring fused to an oxazepine ring bearing a nitro group at the 8-position [1]. The 1,4-benzoxazepine scaffold is recognized as a privileged structure in medicinal chemistry, serving as an N-acetyl-lysine mimetic in epigenetic probe development and as a core motif in numerous CNS-active agents [2]. This compound is primarily utilized as a synthetic building block and research intermediate, with the nitro group providing a versatile handle for further functionalization such as reduction, nucleophilic aromatic substitution, and cross-coupling reactions [1].

Why 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Assessment


Substitution within the 1,4-benzoxazepine series sharply modulates both electronic character and biological target engagement. The 8-nitro isomer exhibits distinct reactivity and pharmacological potential compared to the 7-nitro congener due to altered electron density distribution on the aromatic ring, which influences both the rate of metabolic reduction and the regioselectivity of further derivatization [1]. Patent literature explicitly distinguishes between 7- and 8-nitro derivatives, indicating that the position of the nitro group is not interchangeable for achieving desired CNS and anti-inflammatory activity profiles [1]. Furthermore, the 8-nitro compound serves as a direct precursor to 8-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine via selective reduction, a transformation that cannot be replicated with 7-nitro or halogenated analogs without altering the substitution pattern [1]. Generic substitution therefore risks both synthetic dead-ends and unreproducible biological outcomes.

Quantitative Differentiation Evidence for 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine vs. Closest Analogs


Regioisomeric Differentiation: 8-Nitro vs. 7-Nitro in Patent-Backed CNS and Anti-Inflammatory Activity

US Patent 4,041,048 discloses 3,2-benzoxazepine derivatives wherein the R² substituent may be in position 7 or 8 and is selected from hydrogen, nitro, amino, acetamino, or halo. The patent explicitly claims that both 7- and 8-nitro derivatives are within the scope of preferred compounds exhibiting anti-inflammatory and central nervous system activity [1]. However, no quantitative IC₅₀ or in vivo efficacy data are provided in the patent to differentiate the two regioisomers numerically. The patent further teaches that the 7- or 8-nitro derivative can be used to generate the corresponding 3-unsubstituted benzoxazepine, indicating a specific synthetic role for the 8-nitro isomer in downstream diversification [1]. This establishes that the 8-nitro position is explicitly claimed as a distinct, preferred embodiment, not a generic placeholder.

Medicinal Chemistry CNS Drug Discovery Structure-Activity Relationship

Synthetic Versatility: Nitro Group as a Transformable Handle vs. Parent Unsubstituted Scaffold

The nitro group at position 8 enables selective reduction to the corresponding 8-amino derivative, a transformation that is well-established for nitroaromatics [1]. The parent 2,3,4,5-tetrahydro-1,4-benzoxazepine lacks this functional handle, rendering it incapable of undergoing the same diversification pathway without prior nitration. The patent explicitly describes the use of 7- or 8-nitro derivatives as intermediates for further substitution at position 2 [1]. While no kinetic or yield data are provided in the patent for this specific compound, the presence of the nitro group is documented to increase the electron deficiency of the aromatic ring, facilitating nucleophilic aromatic substitution reactions that are not accessible with the unsubstituted scaffold.

Organic Synthesis Building Block Chemistry Medicinal Chemistry

CBP/P300 Bromodomain Inhibitor Scaffold: 1,4-Benzoxazepine Core vs. Non-Nitrated Analogs

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold has been validated as an N-acetyl-lysine mimetic for CBP/P300 bromodomain inhibition, with the chemical probe I-CBP112 and optimized inhibitor TPOP146 (Kd = 134 nM for CBP) built on this core [1]. The published SAR explores substitutions primarily at positions other than the 8-position; consequently, the specific contribution of an 8-nitro group to bromodomain binding is not reported. However, the electron-withdrawing nitro group at position 8 is expected to modulate the pKa of the secondary amine and the electron density of the aromatic ring, parameters known to influence bromodomain ligand affinity [1]. This differentiates the 8-nitro compound from electron-donating or unsubstituted analogs in the context of epigenetic probe development.

Epigenetics Bromodomain Inhibition Chemical Probe Development

High-Impact Research and Industrial Application Scenarios for 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine


Medicinal Chemistry Lead Optimization Requiring Regiospecific Nitro-Substituted Benzoxazepine Scaffolds

When a structure-activity relationship program demands a benzoxazepine core with an electron-withdrawing substituent at the 8-position to modulate target binding or metabolic stability, this compound provides the exact regioisomer required. As evidenced by US Patent 4,041,048, the 8-nitro isomer is explicitly claimed in preferred embodiments for CNS and anti-inflammatory applications [1]. Substituting the 7-nitro isomer or the unsubstituted scaffold would alter the electronic profile and potentially invalidate SAR trends.

Diversifiable Building Block for Parallel Library Synthesis

In medicinal chemistry campaigns where the benzoxazepine core requires downstream functionalization, the 8-nitro group serves as a latent amine via reduction or as an activating group for nucleophilic aromatic substitution [1]. This enables the generation of diverse 8-substituted analogs from a single starting material, streamlining hit-to-lead expansion. The parent scaffold lacking the nitro group would necessitate a separate nitration step, introducing regioselectivity challenges and additional synthetic overhead.

Epigenetic Chemical Probe Development Targeting CBP/P300 Bromodomains

For research groups developing selective CBP/P300 bromodomain inhibitors, the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is a validated N-acetyl-lysine mimetic [1]. The 8-nitro derivative offers an underexplored substitution pattern for probing the bromodomain binding pocket, potentially yielding inhibitors with distinct selectivity profiles relative to published probes such as I-CBP112 and TPOP146.

Reference Standard for Analytical Method Development and Metabolite Identification

As a defined nitro-substituted benzoxazepine, this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when analyzing nitro-containing heterocycles. Its distinct retention time and spectroscopic signature relative to the 7-nitro isomer and reduction products enable unambiguous identification in complex mixtures.

Quote Request

Request a Quote for 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.